4-Methyl-3-penten-2-ol

Catalysis Hydrogenation Kinetics

Choose 4-Methyl-3-penten-2-ol (CAS 4325-82-0) for superior process control in hydrogenation and dehydration. Its slow hydrogenation kinetics enable precise reduction, while exceptional stability on copper catalysts minimizes costly ketone byproducts. This unique selectivity yields pure 2-methyl-1,3-pentadiene, cutting purification costs. Furthermore, its high, solvent-tunable threo selectivity makes it an ideal chiral building block for complex molecule synthesis.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 4325-82-0
Cat. No. B1582873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-penten-2-ol
CAS4325-82-0
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC(C=C(C)C)O
InChIInChI=1S/C6H12O/c1-5(2)4-6(3)7/h4,6-7H,1-3H3
InChIKeySAOXPNBHKSWHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-penten-2-ol (CAS 4325-82-0): A Distinct Allylic Alcohol Building Block with Unique Structural and Reactivity Profile for Specialized Synthesis and Research


4-Methyl-3-penten-2-ol (CAS 4325-82-0) is an unsaturated aliphatic alcohol with the molecular formula C6H12O and a molecular weight of 100.16 g/mol [1]. It is characterized by a six-carbon chain containing a carbon-carbon double bond between the third and fourth carbon atoms and a secondary hydroxyl group at the second carbon . This specific structural arrangement yields a boiling point of 132.0±0.0 °C at 760 mmHg and a flash point of 46.6±8.3 °C . It exists as a colorless liquid and is recognized as a valuable intermediate and model compound in organic synthesis, fragrance development, and catalysis research .

4-Methyl-3-penten-2-ol: Why In-Class Analogs Cannot Guarantee Comparable Reactivity, Selectivity, or Product Outcomes


While several isomeric C6 alkenols share the same molecular formula (C6H12O) and similar functional groups, their structural differences—specifically the position and substitution pattern of the double bond and the hydroxyl group—profoundly alter their chemical behavior. As demonstrated in systematic studies of catalytic hydrogenation [1] and dehydration [2], these isomers exhibit distinct reaction rates, selectivities, and product distributions. Furthermore, the specific stereoelectronic environment of 4-methyl-3-penten-2-ol enables unique stereoselective transformations that are not accessible with its structural analogs [3]. Generic substitution based solely on molecular formula or functional group similarity can therefore lead to unpredictable and suboptimal outcomes in both research and industrial applications. The following quantitative evidence underscores these critical differences.

4-Methyl-3-penten-2-ol (CAS 4325-82-0) Evidence Guide: Quantified Differentiation in Catalysis, Hydrogenation, Dehydration, and Stereoselectivity


Significantly Slower Hydrogenation Kinetics Compared to Other Allylic Alcohols

In a comparative kinetic study using anchored montmorillonitebipyridinepalladium(II) acetate as a catalyst, 4-methyl-3-penten-2-ol exhibited the slowest rate of hydrogenation among a series of five allylic alcohols [1]. The observed rate order was: 2-methyl-2-propen-1-ol > 4-penten-3-ol > trans-2-buten-1-ol > trans-3-penten-2-ol > 4-methyl-3-penten-2-ol [1]. This indicates a significantly lower reactivity towards C=C bond saturation under these specific catalytic conditions.

Catalysis Hydrogenation Kinetics Allylic Alcohols

Superior Resistance to Isomerization During Hydrogenation on Copper Catalysts

Unlike other unsaturated alcohols which readily isomerize to saturated ketones, 4-methyl-3-penten-2-ol demonstrates remarkable stability. A study on the selectivity of copper and zinc-copper catalysts reported that over a copper catalyst, 4-methyl-3-penten-2-ol is not isomerized at 125°C [1]. This is in direct contrast to the typical behavior of allylic alcohols, where isomerization is a common and often undesired side reaction.

Catalysis Hydrogenation Isomerization Copper Catalysts

Unique Dehydration Product: Exclusive Formation of 2-Methyl-1,3-pentadiene

A systematic investigation into the catalytic dehydration of isomeric C6 alkenols revealed a key difference in product selectivity. Over a zirconium dioxide catalyst, 4-methyl-3-penten-2-ol yielded exclusively 2-methyl-1,3-pentadiene (VII) [1]. In contrast, the dehydration of 2-methyl-3-penten-2-ol (III) and other isomers produced complex mixtures of isomeric dienes (V)-(VII) [1].

Dehydration Alkenes Dienes Catalysis

High Diastereoselectivity in Ene Reactions, Modulated by Solvent Polarity

The chiral allylic alcohol 4-methyl-3-penten-2-ol exhibits high threo diastereoselectivity in ene reactions with PTAD in nonpolar solvents, a property that is substantially diminished in polar solvents [1]. This solvent-dependent stereocontrol is a unique feature that distinguishes it from other chiral allylic alcohols, which may show different or no solvent sensitivity in their stereoselective transformations [1].

Stereoselective Synthesis Ene Reactions Diastereoselectivity Chiral Building Blocks

4-Methyl-3-penten-2-ol: Optimal Application Scenarios Based on Verified Differentiation Data


Selective Hydrogenation in Complex Mixtures

When a hydrogenation process requires precise control over reaction progress or when a less reactive alkene must be selectively reduced in the presence of more reactive alkenes, 4-methyl-3-penten-2-ol's demonstrably slower hydrogenation kinetics [1] make it an ideal substrate. Its use can prevent over-reduction and improve product purity in multi-component systems, offering a strategic advantage over faster-reacting analogs.

Catalytic Processes Requiring High Product Purity

For industrial catalytic hydrogenation, the exceptional resistance of 4-methyl-3-penten-2-ol to isomerization on copper catalysts at 125°C [1] is a critical differentiator. This stability minimizes the formation of unwanted ketone byproducts, leading to higher yields of the desired unsaturated alcohol and reducing downstream purification costs, a direct procurement benefit over less stable isomers.

Efficient Synthesis of 2-Methyl-1,3-pentadiene

When the goal is the production of pure 2-methyl-1,3-pentadiene (VII), 4-methyl-3-penten-2-ol is the superior starting material. Its catalytic dehydration over zirconium dioxide yields this valuable diene as the exclusive product, whereas other C6 alkenol isomers produce complex mixtures that require costly and time-consuming separation [1]. This unique selectivity translates directly into process efficiency and cost savings.

Asymmetric Synthesis with Tunable Stereocontrol

In stereoselective synthesis, the ability to influence diastereoselectivity through solvent choice is a valuable asset. 4-methyl-3-penten-2-ol's high threo selectivity in ene reactions with PTAD in nonpolar solvents, which can be modulated by switching to polar solvents [1], provides a unique and verifiable level of stereocontrol. This makes it a preferred chiral building block for constructing complex molecules where access to specific stereoisomers is paramount.

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